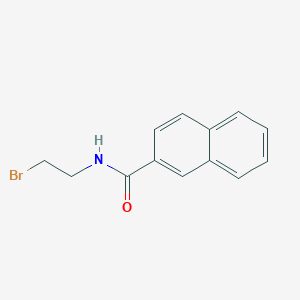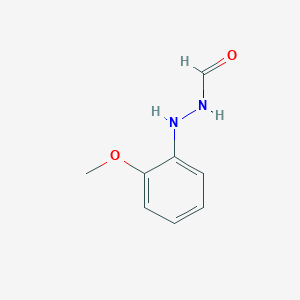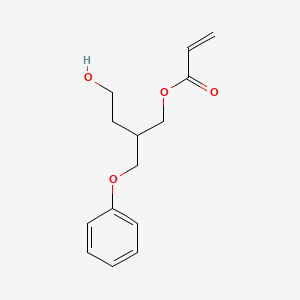
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, specifically, features a hydroxy group, a phenoxymethyl group, and a butyl prop-2-enoate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-hydroxy-2-(phenoxymethyl)butanol. This reaction is catalyzed by sulfuric acid and involves the following steps:
Esterification: Acrylic acid reacts with 4-hydroxy-2-(phenoxymethyl)butanol in the presence of sulfuric acid as a catalyst.
Neutralization: The reaction mixture is neutralized to remove excess acid.
Purification: The product is purified through distillation or recrystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for neutralization and purification ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-oxo-2-(phenoxymethyl)butyl prop-2-enoate.
Reduction: Formation of 4-hydroxy-2-(phenoxymethyl)butanol.
Substitution: Formation of various substituted phenoxymethyl derivatives.
科学的研究の応用
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and resins due to its excellent adhesive properties and chemical stability
作用機序
The mechanism of action of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate involves its interaction with various molecular targets:
Molecular Targets: The hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors.
Pathways Involved: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials.
類似化合物との比較
Similar Compounds
Butyl Acrylate: Similar in structure but lacks the hydroxy and phenoxymethyl groups.
Methyl Methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.
Ethyl Acrylate: Similar ester group but with an ethyl substituent instead of a butyl group.
Uniqueness
4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
83365-90-6 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
[4-hydroxy-2-(phenoxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C14H18O4/c1-2-14(16)18-11-12(8-9-15)10-17-13-6-4-3-5-7-13/h2-7,12,15H,1,8-11H2 |
InChIキー |
DGFNCAPDQKYQJV-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC(CCO)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
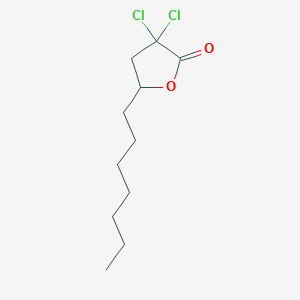
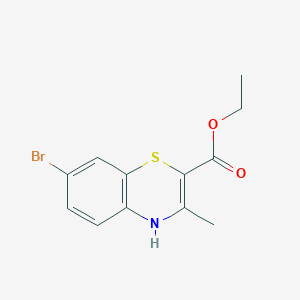
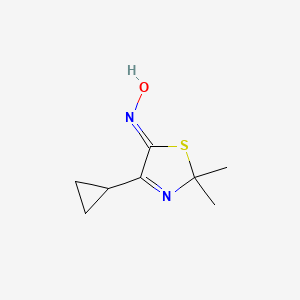


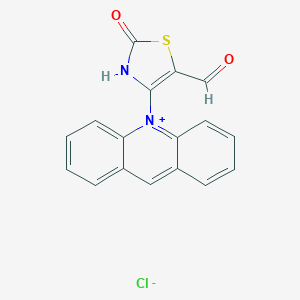
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
